molecular formula C8H9ClN2O3 B7971358 Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate

Cat. No.: B7971358
M. Wt: 216.62 g/mol
InChI Key: QONMLABJQGMYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in drug discovery due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate typically involves the condensation of 2-aminopyridine with α-haloketones or α-haloesters. This reaction proceeds through the formation of an imidazo[1,2-a]pyridine intermediate, which is then further functionalized to obtain the desired product. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
  • Imidazo[1,2-a]pyridine-3-carboxylic acid
  • Imidazo[1,2-a]pyridine-5-carboxylic acid

Uniqueness

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This compound’s ability to form stable hydrates also enhances its solubility and stability, making it a valuable candidate for pharmaceutical development .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-2-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH.H2O/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;;/h1-5H,(H,11,12);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONMLABJQGMYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=O)O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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